

# In-Depth Technical Guide: Baxdrostat (CYP11B2-IN-2\*)

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## Compound of Interest

Compound Name: CYP11B2-IN-2

Cat. No.: B15135005

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Disclaimer: The designation "**CYP11B2-IN-2**" is not a standardized nomenclature. This document provides a comprehensive technical overview of a well-characterized and clinically relevant CYP11B2 inhibitor, Baxdrostat, as a representative molecule for this target class.

## Introduction

Baxdrostat (formerly known as CIN-107 and RO6836191) is a potent and highly selective, orally active, non-steroidal competitive inhibitor of aldosterone synthase (CYP11B2).[1][2] Aldosterone synthase is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the final and rate-limiting step in the biosynthesis of aldosterone.[3] Dysregulation of aldosterone production is a key contributor to the pathophysiology of hypertension and cardiovascular disease. Baxdrostat's high selectivity for CYP11B2 over the closely related 11 $\beta$ -hydroxylase (CYP11B1) minimizes the risk of off-target effects on cortisol synthesis, a significant challenge with earlier generations of aldosterone synthase inhibitors.[2] [3] This document provides a detailed technical overview of baxdrostat, including its chemical properties, quantitative biological data, experimental methodologies, and its mechanism of action within the aldosterone synthesis pathway.

IUPAC Name: N-[(8R)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide[4]

SMILES String:

CCC(=O)N[C@@H]1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C[4]

## Quantitative Data Summary

The following tables summarize the key in vitro inhibitory activity and clinical efficacy data for baxdrostat.

Table 1: In Vitro Inhibitory Activity of Baxdrostat[1][5]

Target Enzyme	Species	Assay System	Parameter	Value	Selectivity (CYP11B1/CYP11B2)
CYP11B2 (Aldosterone Synthase)	Human	Recombinant human CYP11B2 in human renal leiomyoblastoma cells	Ki	13 nM	>100-fold
CYP11B1 (11 $\beta$ -Hydroxylase)	Human	Recombinant human CYP11B1 in human renal leiomyoblastoma cells	Ki	>1300 nM	
CYP11B2 (Aldosterone Synthase)	Cynomolgus Monkey	Recombinant monkey CYP11B2 in human renal leiomyoblastoma cells	Ki	-	800-fold
CYP11B1 (11 $\beta$ -Hydroxylase)	Cynomolgus Monkey	Recombinant monkey CYP11B1 in human renal leiomyoblastoma cells	Ki	-	

Table 2: Clinical Trial Efficacy of Baxdrostat in Patients with Resistant Hypertension (BrigHTN Trial)[6][7][8]

Treatment Group (once daily for 12 weeks)	Change in Seated Systolic Blood Pressure from Baseline (mmHg)	Placebo-Adjusted Change in Systolic Blood Pressure (mmHg)	Change in Seated Diastolic Blood Pressure from Baseline (mmHg)	Placebo-Adjusted Change in Diastolic Blood Pressure (mmHg)
Placebo	-9.4	-	-	-
Baxdrostat 0.5 mg	-17.5	-8.1	-	-
Baxdrostat 1 mg	-19.6	-10.2	-	-
Baxdrostat 2 mg	-20.4	-11.0	-5.1	-

## Experimental Protocols

### In Vitro CYP11B1 and CYP11B2 Inhibition Assay

The in vitro inhibitory activity of baxdrostat on human CYP11B1 and CYP11B2 was determined using a whole-cell assay with stably transfected cell lines. This method provides a physiologically relevant environment for assessing enzyme inhibition.

Cell Line:

- Human renal leiomyoblastoma cells (ATCC CRL1440) were stably transfected to express recombinant human CYP11B1 or CYP11B2.[\[4\]](#)
- V79 Chinese hamster lung fibroblasts are also a commonly used host cell line for expressing cytochrome P450 enzymes for such assays.[\[9\]](#)[\[10\]](#)

General Protocol:

- Cell Culture: The stably transfected cells are cultured in a suitable medium (e.g., MEM with L-glutamine, 10% FBS, and 1% antibiotics) in a controlled environment (37°C, 5% CO2).[\[11\]](#)

- **Compound Preparation:** Baxdrostat is dissolved in a suitable solvent, typically DMSO, to create a stock solution. A dilution series is then prepared to test a range of concentrations.
- **Incubation:** The cells are seeded in multi-well plates and allowed to adhere. The culture medium is then replaced with a medium containing the appropriate substrate for the respective enzyme (11-deoxycortisol for CYP11B1 or 11-deoxycorticosterone for CYP11B2) and varying concentrations of baxdrostat or vehicle control.
- **Reaction Termination and Product Quantification:** After a defined incubation period, the reaction is stopped. The concentration of the product (cortisol for CYP11B1 or aldosterone for CYP11B2) in the cell supernatant is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a specific immunoassay (e.g., CLEIA or ECLIA).[\[12\]](#)
- **Data Analysis:** The product concentrations are plotted against the inhibitor concentrations. The half-maximal inhibitory concentration (IC<sub>50</sub>) is determined by fitting the data to a four-parameter logistic equation. The inhibitor constant (K<sub>i</sub>) can be calculated from the IC<sub>50</sub> value using the Cheng-Prusoff equation, especially in competitive inhibition studies.

## Clinical Trial Protocol for Resistant Hypertension (BrigHTN Trial)

The BrigHTN trial was a phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study to evaluate the efficacy and safety of baxdrostat in patients with treatment-resistant hypertension.[\[6\]](#)[\[8\]](#)

### Patient Population:

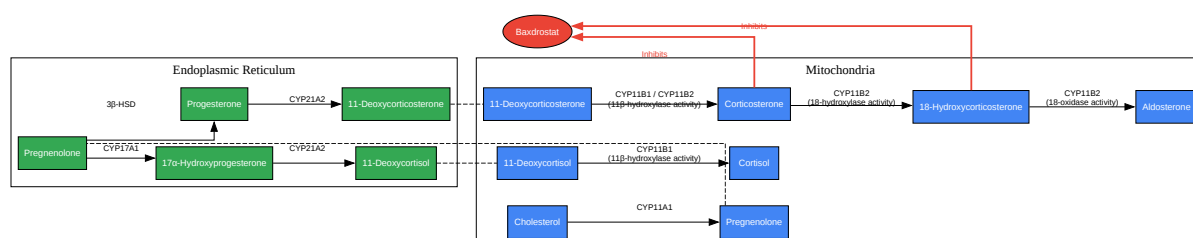
- Adults (≥18 years) with treatment-resistant hypertension.
- Seated blood pressure of ≥130/80 mmHg.
- Receiving stable doses of at least three antihypertensive medications, including a diuretic.[\[6\]](#)

### Study Design:

- **Screening and Run-in:** A screening period of up to 8 weeks was followed by a 2-week single-blind placebo run-in period to ensure medication adherence.[8]
- **Randomization:** Eligible patients were randomized to receive once-daily oral doses of baxdrostat (0.5 mg, 1 mg, or 2 mg) or placebo for 12 weeks, in addition to their existing antihypertensive regimen.[6][8]
- **Blood Pressure Monitoring:** The primary endpoint was the change in seated systolic blood pressure from baseline to week 12. Blood pressure was measured at various time points throughout the study using an automated in-office monitor.[6]
- **Pharmacodynamic Assessments:** Blood and urine samples were collected to measure levels of aldosterone, cortisol, and plasma renin activity to assess the pharmacodynamic effects of baxdrostat.
- **Safety Monitoring:** Safety and tolerability were assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations.

## Signaling Pathway and Mechanism of Action

Baxdrostat exerts its therapeutic effect by selectively inhibiting aldosterone synthase (CYP11B2), thereby blocking the final steps of aldosterone biosynthesis in the zona glomerulosa of the adrenal cortex. The following diagram illustrates the steroidogenesis pathway leading to aldosterone and cortisol, highlighting the point of inhibition by baxdrostat.



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Caption: Aldosterone and Cortisol Biosynthesis Pathway.

This diagram illustrates the key enzymatic steps in the synthesis of aldosterone and cortisol from cholesterol. Baxdrostat selectively inhibits CYP11B2, blocking the conversion of 11-deoxycorticosterone to aldosterone, without significantly affecting the CYP11B1-mediated synthesis of cortisol.

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